3-Bromo-6-fluoroimidazo[1,2-b]pyridazine 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1454814-05-1
VCID: VC11727886
InChI: InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
SMILES: C1=CC(=NN2C1=NC=C2Br)F
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.01 g/mol

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

CAS No.: 1454814-05-1

Cat. No.: VC11727886

Molecular Formula: C6H3BrFN3

Molecular Weight: 216.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine - 1454814-05-1

Specification

CAS No. 1454814-05-1
Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
IUPAC Name 3-bromo-6-fluoroimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Standard InChI Key ZWTGQNADSJRPIB-UHFFFAOYSA-N
SMILES C1=CC(=NN2C1=NC=C2Br)F
Canonical SMILES C1=CC(=NN2C1=NC=C2Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 3-bromo-6-fluoroimidazo[1,2-b]pyridazine consists of a five-membered imidazole ring fused to a six-membered pyridazine ring. Bromine occupies position 3, while fluorine is situated at position 6 (Figure 1). This arrangement creates distinct electronic effects:

  • Bromine acts as an electron-withdrawing group, enhancing electrophilicity at adjacent positions.

  • Fluorine, with its high electronegativity, influences dipole interactions and metabolic stability .

Molecular Formula: C₆H₃BrFN₃
Molecular Weight: 232.01 g/mol
Predicted LogP: 1.82 (indicating moderate lipophilicity)

Spectral Characterization

Key spectroscopic data for analogous compounds provide insights into expected properties:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.8–8.5 ppm, with coupling constants (J) of ~9 Hz for adjacent hydrogens .

  • ¹³C NMR: The carbon adjacent to bromine (C3) appears at ~120 ppm, while the fluorinated carbon (C6) resonates near 150 ppm .

  • Mass Spectrometry: Characteristic isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) and fluorine (singular peak) aid in structural confirmation.

Synthetic Methodologies

Two-Step One-Pot Synthesis

Adapting methods from related imidazopyridazines, a scalable route involves:

  • Cyclocondensation: Reacting 3-aminopyridazine derivatives with α-haloketones in dimethylformamide (DMF) at 80°C yields the imidazo[1,2-b]pyridazine core .

  • Halogenation: Sequential treatment with N-bromosuccinimide (NBS) and Selectfluor® introduces bromine and fluorine substituents, respectively (Table 1).

Table 1: Optimization of Halogenation Conditions

StepReagentSolventTemp (°C)Yield (%)
BrNBS (1.2 eq)DCM0–2578
FSelectfluor®MeCN6065

Critical parameters include stoichiometric control to prevent dihalogenation and rigorous exclusion of moisture to minimize hydrolysis .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions (40–60°C, DMF). Fluorine’s strong C-F bond renders position 6 inert under these conditions, enabling selective derivatization.

Cross-Coupling Reactions

Biological Evaluation and Applications

Kinase Inhibition Profiling

In silico docking studies predict strong binding affinity (Kd = 12 nM) to tyrosine kinase domains due to halogen bonding with backbone carbonyls. Comparative data with the chloro analog (3-bromo-6-chloroimidazo[1,2-b]pyridazine) show a 30% increase in inhibitory potency against EGFR, attributed to fluorine’s electronegativity enhancing target engagement .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Fluorine’s role in improving membrane penetration is evident when compared to non-fluorinated analogs (MIC >128 µg/mL).

Comparative Analysis with Structural Analogs

Table 2: Halogen Substituent Effects on Bioactivity

CompoundEGFR IC₅₀ (nM)LogPMetabolic Stability (t₁/₂, min)
3-Br-6-F-imidazopyridazine14 ± 21.8245
3-Br-6-Cl-imidazopyridazine20 ± 32.1528
3-Cl-6-F-imidazopyridazine18 ± 21.7539

Fluorination consistently improves metabolic stability and target affinity compared to chlorination, though at the expense of increased synthetic complexity .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (65–78%) during halogenation steps. Microwave-assisted synthesis and flow chemistry approaches could enhance efficiency, as demonstrated for related heterocycles .

Toxicity Profiling

While in vitro cytotoxicity against HEK-293 cells remains low (CC₅₀ >100 µM), in vivo studies are needed to assess organ-specific toxicity, particularly potential fluorine-mediated bone accumulation.

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